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Compound of Interest

Compound Name:

N-

cyclohexanecarbonylpentadecyla

mine

Cat. No.: B15575958 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of N-
cyclohexanecarbonylpentadecylamine. The document outlines the expected data from

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis,

offering a predictive framework for researchers working with this and structurally related

molecules. Detailed experimental protocols are provided to ensure reproducibility, and logical

workflows are visualized to clarify the analytical process.

Predicted Spectroscopic Data
The following tables summarize the predicted and known spectroscopic data for N-
cyclohexanecarbonylpentadecylamine. The predictions are based on the analysis of its

constituent functional groups—the cyclohexanecarbonyl moiety and the pentadecylamine chain

—and comparison with data from analogous structures such as cyclohexanecarboxamide and

N-pentadecylacetamide.

¹H NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~ 5.3-5.8 Broad Singlet 1H N-H

~ 3.2-3.3 Triplet 2H -NH-CH₂-

~ 2.0-2.1 Multiplet 1H -CO-CH-(cyclohexyl)

~ 1.6-1.8 Multiplet 4H
Cyclohexyl protons

(axial)

~ 1.4-1.6 Multiplet 2H -NH-CH₂-CH₂-

~ 1.2-1.4 Multiplet 28H

-(CH₂)₁₂- and

cyclohexyl protons

(equatorial)

~ 0.88 Triplet 3H -CH₃

¹³C NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm)
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Chemical Shift (ppm) Assignment

~ 175-177 C=O

~ 45-47 -CO-CH-(cyclohexyl)

~ 39-41 -NH-CH₂-

~ 31.9 -(CH₂)₁₂-CH₂-CH₃

~ 29.7 -(CH₂)₁₂- (bulk methylene chain)

~ 29.5 -NH-CH₂-CH₂-

~ 29.3 Cyclohexyl CH₂

~ 27.0 Cyclohexyl CH₂

~ 25.8 Cyclohexyl CH₂

~ 22.7 -CH₂-CH₃

~ 14.1 -CH₃

IR Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

~ 3300 Strong, Broad N-H Stretch

~ 2920 Strong C-H Stretch (asymmetric, CH₂)

~ 2850 Strong C-H Stretch (symmetric, CH₂)

~ 1640 Strong C=O Stretch (Amide I)

~ 1550 Strong N-H Bend (Amide II)

~ 1465 Medium CH₂ Scissoring

~ 720 Weak CH₂ Rocking

Mass Spectrometry Data
Ionization Mode: ESI-MS/MS
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m/z Assignment

338.3417 [M+H]⁺ (Precursor Ion)[1]

321.4 [M+H - NH₃]⁺

128.1 [Cyclohexanecarbonyl]⁺

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of N-
cyclohexanecarbonylpentadecylamine. Instrument parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of N-cyclohexanecarbonylpentadecylamine in

approximately 0.7 mL of deuterated chloroform (CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (0 ppm).

Data Acquisition:

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical

parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation

delay of 1-2 seconds.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be necessary to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation: Place a small amount of the solid N-
cyclohexanecarbonylpentadecylamine directly onto the diamond crystal of an Attenuated
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Total Reflectance (ATR) accessory.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Spectrum: Apply pressure to ensure good contact between the sample and the

crystal, then record the sample spectrum.

Data Analysis: The resulting spectrum should be background-corrected. Identify the

characteristic absorption bands and compare them to known values for amides and long-

chain alkanes.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a suitable solvent such as methanol or acetonitrile.

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution

mass analyzer (e.g., Q-TOF or Orbitrap).

Data Acquisition:

Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to identify the

protonated molecule [M+H]⁺.

Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and subject it to collision-

induced dissociation (CID) to obtain a fragment ion spectrum.

Data Analysis: Analyze the fragmentation pattern to confirm the structure of the molecule.

Key fragments will arise from the cleavage of the amide bond and fragmentation of the alkyl

chain.

Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of the

spectroscopic analysis and the structural relationships of the molecule.
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Caption: Experimental workflow for the spectroscopic analysis of N-
cyclohexanecarbonylpentadecylamine.

Key Fragments in MS/MS
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Caption: Key fragmentation pathways of N-cyclohexanecarbonylpentadecylamine in mass

spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science
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